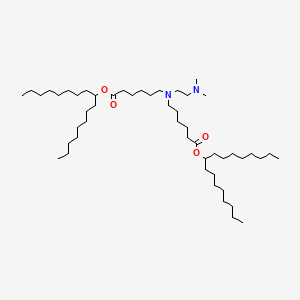
Di(heptadecan-9-yl) 6,6'-((2-(dimethylamino)ethyl)azanediyl)dihexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(heptadecan-9-yl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate is a complex organic compound that belongs to the class of cationic lipids. These compounds are known for their ability to form lipid nanoparticles, which are used in various applications, including drug delivery systems. The compound is characterized by its long hydrophobic tails and a polar head group, which allows it to interact with both hydrophobic and hydrophilic environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(heptadecan-9-yl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate typically involves the esterification of heptadecan-9-ol with 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Di(heptadecan-9-yl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halide or thiol derivatives.
Scientific Research Applications
Di(heptadecan-9-yl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the formation of lipid nanoparticles for gene delivery and drug delivery systems.
Medicine: Utilized in the development of mRNA vaccines and other therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Di(heptadecan-9-yl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate involves its ability to form lipid nanoparticles. These nanoparticles can encapsulate therapeutic agents, protecting them from degradation and facilitating their delivery to target cells. The compound’s cationic nature allows it to interact with negatively charged cell membranes, promoting cellular uptake. Once inside the cell, the nanoparticles release their cargo, which can then exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
- Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate
- (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate (MC3)
Uniqueness
Di(heptadecan-9-yl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its ability to form stable lipid nanoparticles, making it particularly effective for drug delivery applications .
Properties
Molecular Formula |
C50H100N2O4 |
|---|---|
Molecular Weight |
793.3 g/mol |
IUPAC Name |
heptadecan-9-yl 6-[2-(dimethylamino)ethyl-(6-heptadecan-9-yloxy-6-oxohexyl)amino]hexanoate |
InChI |
InChI=1S/C50H100N2O4/c1-7-11-15-19-23-29-37-47(38-30-24-20-16-12-8-2)55-49(53)41-33-27-35-43-52(46-45-51(5)6)44-36-28-34-42-50(54)56-48(39-31-25-21-17-13-9-3)40-32-26-22-18-14-10-4/h47-48H,7-46H2,1-6H3 |
InChI Key |
LCDZAKONWAWGNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCN(CCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


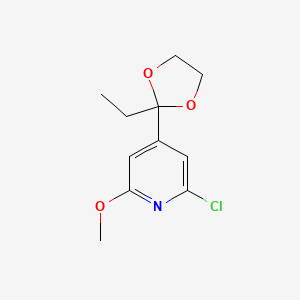
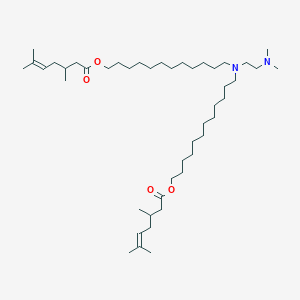
![6-methyl-4-[4-(4-phenyl-1-piperazinyl)butyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B15281844.png)
![Ethyl 1H,3H-benzo[e][1,3,4]oxathiazine-7-carboxylate 2,2-dioxide](/img/structure/B15281847.png)
![6-(5-Bromo-3-pyridinyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281854.png)
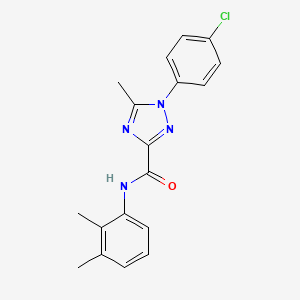

![(S)-N-(4-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide](/img/structure/B15281883.png)
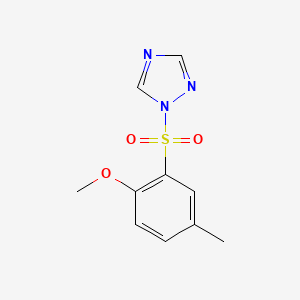
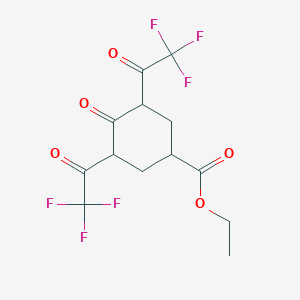
![5-(benzyloxy)-4-hydroxy-N-[2-(pyrimidin-2-ylamino)ethyl]pyridine-2-carboxamide](/img/structure/B15281889.png)

![6-(5-Bromo-3-pyridinyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281901.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15281903.png)
